molecular formula C8H10N2O2 B046092 Ethyl 5-aminopicolinate CAS No. 119830-47-6

Ethyl 5-aminopicolinate

Cat. No. B046092
M. Wt: 166.18 g/mol
InChI Key: JOUCUZXFDZISMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including condensation, cycloaddition, or substitution reactions. For instance, the synthesis of complex pyrazole and pyrimidine derivatives indicates the use of ethyl esters as starting materials in reactions that can potentially be applied to ethyl 5-aminopicolinate (Minga, 2005).

Molecular Structure Analysis

Molecular structure determination often relies on techniques such as X-ray crystallography. Studies have detailed the crystal structures of ethyl derivatives, providing insights into the geometric configuration, bond lengths, and angles that could be analogous to ethyl 5-aminopicolinate (Minga, 2005).

Scientific Research Applications

  • Antiulcerogenic, Anti-inflammatory, and Liver Protective Activities : It shows potential in activities against ibuprofen-induced ulceration and LPS-induced liver toxicity in rats (Borik & Hussein, 2021).

  • Chemoenzymatic Synthesis of Avibactam : Ethyl 5-hydroxypicolinate hydrochloride is used in the efficient and cost-effective synthesis of avibactam, a notable β-Lactamase inhibitor (Wang et al., 2018).

  • Vasodilatory and Antihypertensive Properties : Certain derivatives show vasodilatory activity with potential therapeutic applications in hypertension (Morikawa, Sone, & Asano, 1989).

  • Antibacterial and Anti-inflammatory Activities : Novel derivatives of Ethyl 5-aminopicolinate exhibit potent antibacterial activity and dose-dependent anti-inflammatory activity (Al-Abdullah et al., 2014).

  • Cytotoxic and Enzyme Inhibition Properties : Some non-natural amino acid precursors derived from Ethyl 5-aminopicolinate exhibit significant cytotoxic activity and inhibition against specific enzymes (Líns et al., 2015).

  • Stimulation of Glutamine Metabolism : Derivatives have been found to stimulate glutamine metabolism in rat kidney-cortex tubules (Durozard & Baverel, 1982).

  • Antitumor Activities : Certain amino-substituted derivatives show strong antitumor activity, with varied potencies depending on the structure (Sami et al., 1995).

  • Antiviral and Antimicrobial Potential : New derivatives have shown antiviral activity against various viruses and promising antimicrobial activity against different bacteria and fungi (Bernardino et al., 2007; Desai, Bhatt, & Joshi, 2019)(https://consensus.app/papers/modifications-ethyl-desai/a0d255a8536f52a6a453b955af645dae/?utm_source=chatgpt).

Safety And Hazards

Ethyl 5-aminopicolinate is classified as having acute toxicity, both oral and through inhalation. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 5-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUCUZXFDZISMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550450
Record name Ethyl 5-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminopicolinate

CAS RN

119830-47-6
Record name Ethyl 5-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-aminopyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-aminopicolinic acid (13.5 g, 97.7 mmol) in anhydrous ethanol (200 mL) was added SOCl2 (60.0 mL, 504 mmol) dropwise at 0° C. under N2 atmosphere. The resulting mixture was heated at reflux and stirred overnight. The reaction mixture was concentrated in vacuo. The residue was dissolved in a saturated aqueous NaHCO3 solution so that that pH of the solution was approximately pH 9-10. The reaction mixture was extracted with EtOAc (8×250 mL). The combined organic phases were dried over Na2SO4, filtered, and the filtrate was concentrated in vacuo to afford the title compound as a brown solid (14.3 g, 88%)
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

A stirred suspension of 3-amino-pyridine-6-carboxylic acid (25 g) in ethanol (300 mL) at 0° C. was saturated with gaseous hydrogen chloride. The mixture was allowed to warm to 23° C. and heated to reflux for 2 hours. A clear solution was obtained. After cooling to 23° C., the mixture was concentrated in vacuo, neutralized with aqueous NaHCO3 and extracted with ethyl acetate. The organic phase was washed with water, dried over MgSO4, and concentrated in vacuo to give ethyl 3-amino-pyridine-6-carboxylate as a pale yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5-amino-pyridine-2-carboxylic acid (1.0 g, 5.9 mmol) in ethanol (15.0 ml) was treated with concentrated sulfuric acid (0.30 ml) and stirred at reflux overnight. The mixture was cooled to 0° C. and treated with 1M Na2CO3 until pH 8 was reached (4.0 ml). A precipitate formed, which was filtered washing with ethanol/water 2:1, and dried under vacuum, yielding 5-amino-pyridine-2-carboxylic acid ethyl ester (1.03 g, 89%) as a white solid, MS (EI): m/e=196.0 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-aminopicolinate
Reactant of Route 2
Ethyl 5-aminopicolinate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-aminopicolinate
Reactant of Route 4
Ethyl 5-aminopicolinate
Reactant of Route 5
Ethyl 5-aminopicolinate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-aminopicolinate

Citations

For This Compound
5
Citations
MJ Schneider, TM Harris - The Journal of Organic Chemistry, 1984 - ACS Publications
… After 7 h, the catalyst was removed by filtration (Celite) and the solvent was evaporated under reduced pressure to give crude ethyl 5-aminopicolinate. This intermediate, dissolved indry …
Number of citations: 29 pubs.acs.org
RS Min, VS Aksenov - Chemistry of Heterocyclic Compounds, 1988 - Springer
… A mixture of ethyl 3-aminopicolinate (III), ethyl 5-aminopicolinate (IV), and ethyl 3-amino-6-carbethoxypicolinate (V) in a ratio of 8:1:3.5 is formed in the reaction of ethoxycarbonyl …
Number of citations: 1 link.springer.com
S Saulnier, R Ghoteimi, C Mathé… - The Journal of …, 2020 - ACS Publications
… However, primary amines of similar nucleophile strengths (ie, unreactive under the conditions of Scheme 7), such as methyl and ethyl 5-aminopicolinate and 3-aminoisoxazole, also …
Number of citations: 6 pubs.acs.org
WC Christopfel - 1976 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological means to …
Number of citations: 0 search.proquest.com
AT Londregan, L Wei, J Xiao, NG Lintner… - Journal of medicinal …, 2018 - ACS Publications
The optimization of a new class of small molecule PCSK9 mRNA translation inhibitors is described. The potency, physicochemical properties, and off-target pharmacology associated …
Number of citations: 40 pubs.acs.org

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